REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].[C:10](OCC)(=[O:12])C>>[Cl:9][C:3]1[C:2]([N:1]=[C:10]=[O:12])=[C:7]([CH3:8])[CH:6]=[CH:5][N:4]=1
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1C)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1N=C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |